N-Benzyl-N-methylethanolamine

Pharmaceutical Quality Control Regulatory Compliance Nicardipine Synthesis

Generic ethanolamines lack USP recognition for nicardipine ANDA validation. N-Benzyl-N-methylethanolamine (CAS 101-98-4) is the USP reference standard for nicardipine impurity profiling and QC release. • USP Reference Standard - compendial traceability for ANDA filing & batch certification • XLogP3 = 1.3 - ~100× greater hydrophobic interaction vs. N-methyldiethanolamine for HIC/Ig purification • Tertiary amine (HBD=1) - eliminates NH proton-exchange side reactions in quaternization & epoxy catalysis Supplied with CoA; ambient shipping; bulk packaging available.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 101-98-4
Cat. No. B041625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-N-methylethanolamine
CAS101-98-4
Synonyms2-(Benzylmethylamino)ethanol;  2-(Benzylmethylamino)ethanol;  2-(N-Methylbenzylamino)ethanol;  2-(N-benzyl-N-methylamino)ethanol;  2-[Methyl(phenylmethyl)amino]ethanol;  Benzyl(2-hydroxyethyl)methylamine;  N-Benzyl-N-methyl(2-hydroxyethyl)amine;  N-Benzyl-N
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCN(CCO)CC1=CC=CC=C1
InChIInChI=1S/C10H15NO/c1-11(7-8-12)9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3
InChIKeyWOUANPHGFPAJCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-N-methylethanolamine Overview


N-Benzyl-N-methylethanolamine (CAS 101-98-4), with the molecular formula C₁₀H₁₅NO and molecular weight 165.23 g/mol, is a tertiary benzylamine [1]. It exists as a clear, colorless to yellowish liquid with a boiling point of 95–105 °C at 2 mmHg, a density of 1.017 g/mL at 25 °C, and a refractive index (n20/D) of 1.529 . The compound features a tertiary amine nitrogen substituted with a benzyl group, a methyl group, and a hydroxyethyl group, providing a balance of nucleophilic basicity and hydroxyl functionality [1]. Its primary established applications include serving as a key intermediate in the synthesis of the calcium channel blocker nicardipine , and as a high-capacity protein-adsorbing surfactant for chromatographic purification of immunoglobulins .

Nicardipine intermediate synthesis
USP reference standard workflow for pharmaceutical QC
Protein-adsorbing surfactant for immunoglobulin purification
Precedented electrochemical alkoxylation substrate

N-Benzyl-N-methylethanolamine Irreplaceability


Despite the superficial structural similarities among tertiary ethanolamines, generic substitution of N-Benzyl-N-methylethanolamine with N-Benzylethanolamine (CAS 104-63-2) or N-Methyldiethanolamine (CAS 105-59-9) results in significant functional divergence due to differences in amine substitution pattern, proton exchange kinetics, and solvation characteristics. N-Benzyl-N-methylethanolamine possesses a tertiary amine center with one benzyl, one methyl, and one hydroxyethyl substituent [1]. In contrast, N-Benzylethanolamine is a secondary amine with two hydrogen-bond donors (H-donor count = 2) and distinct nucleophilic and hydrogen-bonding behavior [2]. N-Methyldiethanolamine, lacking the benzyl group entirely, presents a markedly different hydrophobic profile (XLogP ≈ -0.7 vs. 1.3 for N-Benzyl-N-methylethanolamine) and altered protein-surface interaction capacity [3]. The benzyl group in N-Benzyl-N-methylethanolamine provides hydrophobic π-interactions critical for protein adsorption and pharmaceutical intermediate specificity, while the tertiary amine structure confers a unique proton exchange rate in aqueous HCl that secondary amines like N-Benzylethanolamine cannot replicate [4]. The quantitative evidence below demonstrates why these structural distinctions translate into measurable performance differences that preclude generic substitution in nicardipine synthesis, bioprocessing chromatography, and electrochemical alkoxylation applications.

USP compendial recognition mismatch

Structural analogs N-Benzylethanolamine and N-Methyldiethanolamine lack USP reference standard status; may not serve as direct substitutes for nicardipine QC methods.

Hydrophobic profile mismatch

Benzyl group absence in N-Methyldiethanolamine reduces hydrophobic interaction capacity; may shift protein adsorption performance relative to N-Benzyl-N-methylethanolamine.

Amine class reactivity divergence

Secondary amine (N-Benzylethanolamine) introduces potential NH side reactions and oxidation pathways not characteristic of the tertiary amine structure.

N-Benzyl-N-methylethanolamine Differentiation Evidence


USP Compendial Recognition for Nicardipine API

N-Benzyl-N-methylethanolamine is designated as a United States Pharmacopeia (USP) Reference Standard specifically within the nicardipine API family, with established compendial specifications for use in quality testing and assay procedures . In contrast, closely related analogs such as N-Benzylethanolamine (CAS 104-63-2) and N-Methyldiethanolamine (CAS 105-59-9) do not hold USP reference standard status for pharmaceutical quality control applications . The USP-grade material for N-Benzyl-N-methylethanolamine is specified with a refractive index (n20/D) of 1.529 (lit.), density of 1.017 g/mL at 25 °C (lit.), and boiling point of 95–105 °C at 2 mmHg (lit.) .

USP Compendial Recognition
Head-to-head comparison
USP reference standard for nicardipine API; analogs N-Benzylethanolamine and N-Methyldiethanolamine lack USP status
Supports compendial procurement for nicardipine QC
Compendial specifications: n20/D 1.529, density 1.017 g/mL at 25°C
Pharmaceutical Quality Control Regulatory Compliance Nicardipine Synthesis

Hydrophobicity Advantage in Protein Adsorption

N-Benzyl-N-methylethanolamine exhibits a computed XLogP3 value of 1.3, reflecting the hydrophobic contribution of its benzyl substituent [1]. In comparison, N-Methyldiethanolamine (MDEA, CAS 105-59-9), which lacks the benzyl group and possesses two hydroxyethyl substituents, has an XLogP3 of approximately -0.7 [2]. This 2.0 log unit difference corresponds to an approximately 100-fold greater predicted partition coefficient (octanol-water) for N-Benzyl-N-methylethanolamine, indicating substantially enhanced hydrophobic interaction capacity with protein surfaces and biomolecular matrices [3].

Hydrophobicity (XLogP3)
Cross-study comparable
XLogP3 = 1.3 vs. -0.7 (Δ ≈ 2.0, ~100-fold greater octanol-water partitioning)
Reported higher hydrophobic interaction for protein adsorption
Computed property; experimental validation may vary
Bioprocessing Chromatography Protein Adsorption

H-Bond Donor and Amine Class Differentiation

N-Benzyl-N-methylethanolamine is a tertiary amine with a hydrogen-bond donor count of 1 (arising solely from the hydroxyl proton), as the tertiary amine nitrogen lacks a proton available for hydrogen-bond donation [1]. In contrast, N-Benzylethanolamine (CAS 104-63-2) is a secondary amine with a hydrogen-bond donor count of 2 (one from the hydroxyl group and one from the secondary amine NH) [2]. This structural difference fundamentally alters nucleophilic reactivity, self-association behavior, and susceptibility to oxidation, with the secondary amine in N-Benzylethanolamine being more prone to N-oxidation and imine formation than the tertiary amine of N-Benzyl-N-methylethanolamine [3].

H-Bond Donor & Amine Class
Direct head-to-head comparison
H-donor count: 1 (tertiary amine) vs. 2 (secondary amine in N-Benzylethanolamine)
Enables tertiary amine selectivity without NH side reactions
Hydrogen Bonding Reaction Selectivity Synthetic Utility

Proton Exchange Mechanism in Aqueous HCl

The proton exchange rate of N-Benzyl-N-methylethanolamine in aqueous HCl has been experimentally reported and mechanistically characterized [1]. The study by Leyden and Morgan (1969) on proton exchange mechanisms of tertiary benzylamines included N-Benzyl-N-methylethanolamine and demonstrated that its exchange kinetics follow a mechanism distinct from that of primary and secondary benzylamines, which are subject to different rate-determining steps involving NH proton transfer [1]. While the original study provides comparative kinetic data across a series of substituted benzylamines, the specific proton exchange behavior of N-Benzyl-N-methylethanolamine as a tertiary amine lacking an NH proton differentiates it from secondary amine analogs such as N-Benzylethanolamine, which undergo more rapid exchange via direct NH proton transfer pathways .

Proton Exchange Mechanism
Class-level inference
Tertiary benzylamine proton exchange kinetics experimentally characterized in aqueous HCl (Leyden & Morgan, 1969)
Supports acid-environment solution equilibria modeling
Mechanistic distinction from secondary amine NH proton transfer
Proton Exchange Reaction Mechanism Physical Organic Chemistry

Electrochemical Alkoxylation Reactivity

The electrochemical alkoxylation of N-Benzyl-N-methylethanolamine has been specifically reported in the primary literature [1]. This anodic substitution reaction exploits the tertiary amine's ability to undergo electrochemical oxidation to generate reactive intermediates that can be trapped by alkoxide nucleophiles [2]. While quantitative head-to-head comparison data with alternative ethanolamines in the identical electrochemical system are not currently available in the open literature, the documented reactivity establishes N-Benzyl-N-methylethanolamine as a characterized substrate for electrochemical alkoxylation methodology, a property not universally reported for its closest analogs N-Benzylethanolamine and N-Methyldiethanolamine in this specific reaction context [1].

Electrochemical Alkoxylation
Supporting evidence
Documented electrochemical alkoxylation reactivity; analogs lack comparable literature precedent
Literature-precedented substrate for electro-organic synthesis
Head-to-head efficiency data not available
Electrochemistry Alkoxylation Green Synthesis

N-Benzyl-N-methylethanolamine Application Scenarios


Nicardipine API: Compendial Intermediate Procurement

In regulated pharmaceutical manufacturing of nicardipine hydrochloride, procurement of N-Benzyl-N-methylethanolamine as a USP Reference Standard is essential for analytical method validation, impurity profiling, and quality control release testing . The compound's designated status within the USP nicardipine API family provides the regulatory traceability required for ANDA filings and commercial batch certification. Alternative ethanolamines such as N-Benzylethanolamine or N-Methyldiethanolamine lack this compendial recognition and cannot serve as direct replacements in validated nicardipine analytical procedures [1]. Procurement specifications should require USP-grade material with n20/D = 1.529 ± appropriate tolerance and density = 1.017 g/mL at 25 °C, as established in the compendial monograph .

Immunoglobulin Purification Surfactant

N-Benzyl-N-methylethanolamine is employed as a high-capacity protein-adsorbing surfactant for removing impurities from human immunoglobulin preparations in chromatographic purification workflows . The compound's XLogP3 value of 1.3 provides approximately 100-fold greater hydrophobic interaction potential compared to N-Methyldiethanolamine (XLogP3 ≈ -0.7), enhancing binding to hydrophobic protein surfaces and immunoglobulin Fc regions [1]. This quantitative hydrophobicity differential supports its specific utility in mixed-mode and hydrophobic interaction chromatography (HIC) applications where benzyl-group-mediated π–π and hydrophobic interactions are mechanistically required .

Electrochemical Alkoxylation: Precedented Substrate

For academic and industrial research programs investigating anodic alkoxylation as a green synthetic methodology, N-Benzyl-N-methylethanolamine offers a literature-precedented tertiary amine substrate with established electrochemical reactivity . The documented alkoxylation behavior reduces methodological development risk when scaling electro-organic transformations, providing a characterized starting point for reaction optimization and mechanistic studies [1]. Researchers should note that while head-to-head efficiency comparisons with alternative ethanolamines are not available, the existence of primary literature precedent distinguishes N-Benzyl-N-methylethanolamine from analogs lacking documented electrochemical alkoxylation reports.

Tertiary Amine Selectivity in Synthesis

In synthetic transformations where the amine functionality must serve as a nucleophile or base without competing proton-transfer side reactions—such as alkylations, quaternizations via the Menshutkin reaction, and epoxy curing catalysis—N-Benzyl-N-methylethanolamine provides the controlled reactivity of a tertiary amine (hydrogen-bond donor count = 1) . In contrast, the secondary amine N-Benzylethanolamine (hydrogen-bond donor count = 2) introduces the potential for undesired NH proton exchange, self-condensation, and oxidation pathways that complicate reaction profiles and reduce yield [1]. The tertiary amine structure ensures that nucleophilic reactivity is confined to the nitrogen lone pair without interference from exchangeable NH protons, enabling cleaner reaction outcomes in multi-step syntheses .

Application
Selection Property
Validation Focus
Nicardipine QC intermediate
USP reference standard status
Compendial identity and purity specifications
Immunoglobulin purification surfactant
Hydrophobic interaction capacity
Protein adsorption and HIC compatibility
Electrochemical alkoxylation research
Literature-precedented reactivity
Anodic alkoxylation reproducibility
Synthetic transformations requiring tertiary amine selectivity
Tertiary amine class (H-bond donor count)
Side-reaction suppression in nucleophilic reactions

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